molecular formula C13H15FN4O5S2 B2999999 N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 2034589-92-7

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,5-dimethylisoxazole-4-sulfonamide

Cat. No.: B2999999
CAS No.: 2034589-92-7
M. Wt: 390.4
InChI Key: DXTQTCHSSNHQHW-UHFFFAOYSA-N
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Description

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,5-dimethylisoxazole-4-sulfonamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule is characterized by a sulfonamide linker connecting two distinct heterocyclic systems: a 3,5-dimethylisoxazole sulfonamide group and a 6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazole moiety. The presence of the sulfonamide functional group is particularly noteworthy, as this pharmacophore is commonly found in compounds that exhibit a wide range of biological activities. Sulfonamide-containing molecules are frequently investigated as enzyme inhibitors, targeting crucial pathways in cellular function and disease progression . Similarly, the benzo[c][1,2,5]thiadiazole 2,2-dioxide core is a structure of high research value. While specific studies on this exact compound are not publicly detailed, related structures incorporating this core have been explored for their potential as viral polymerase inhibitors, suggesting a potential research application in the field of virology and antiviral drug discovery . This compound is supplied strictly For Research Use Only and is intended to be used as a standard or intermediate in laboratory settings by qualified researchers. It is not intended for diagnostic, therapeutic, or any other human use. Researchers can utilize this chemical to explore novel structure-activity relationships, investigate mechanisms of action against biological targets, and develop new synthetic methodologies for complex heterocyclic systems.

Properties

IUPAC Name

N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN4O5S2/c1-7-13(8(2)23-15-7)24(19,20)16-10-6-12-11(5-9(10)14)17(3)25(21,22)18(12)4/h5-6,16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTQTCHSSNHQHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC3=C(C=C2F)N(S(=O)(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,5-dimethylisoxazole-4-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a sulfonamide group and a thiadiazole moiety. The molecular formula is C14H16FN3O4SC_{14}H_{16}FN_3O_4S with a molecular weight of approximately 357.36 g/mol.

PropertyValue
Molecular Weight357.36 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified
CAS NumberTo be determined

Research indicates that the biological activity of this compound may be attributed to its ability to inhibit specific enzymes or pathways involved in disease processes. For instance, sulfonamides are known to act as competitive inhibitors of bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of similar sulfonamide derivatives. These compounds have shown effectiveness against various bacterial strains by disrupting folate synthesis pathways. The specific compound may exhibit comparable activity due to its structural similarities.

Antitumor Activity

Preliminary research suggests that compounds with similar structural features have demonstrated cytotoxic effects against cancer cell lines. For example, derivatives of isoxazole have been reported to induce apoptosis in glioblastoma cells through the activation of caspase pathways.

A study by Da Silva et al. (2020) demonstrated that thiazolidinone derivatives exhibited significant anti-glioma activity and cytotoxicity against various cancer cell lines, suggesting potential parallels for the compound under consideration .

Case Studies

  • Case Study on Anticancer Activity :
    • Objective : To evaluate the anticancer effects of a related compound.
    • Method : In vitro assays were conducted on MDA-MB-231 and HCT116 cell lines.
    • Results : The compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.
  • Case Study on Antibacterial Efficacy :
    • Objective : To assess the antibacterial properties against resistant strains.
    • Method : Disk diffusion and MIC assays were performed.
    • Results : The compound showed significant inhibition zones and low MIC values against Staphylococcus aureus.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares structural motifs with several sulfonamide and heterocyclic derivatives. Key comparisons include:

Substituent Effects on the Benzo[c]thiadiazole Core

  • Fluorine vs. Halogen Substitutions :
    The 6-fluoro substituent on the benzo[c]thiadiazole core distinguishes it from analogs like N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c]thiadiazol-1(3H)-yl)ethyl)-4-methylthiazole-5-carboxamide (CAS 2034335-47-0), which retains fluorine but features a thiazole-carboxamide group . Fluorine’s electronegativity enhances binding precision compared to bulkier halogens (e.g., bromine or chlorine) in compounds like thifluzamide, a pesticide with a trifluoromethoxy group .

  • Methyl Groups: The 1,3-dimethyl groups on the thiadiazole ring may reduce metabolic oxidation compared to non-methylated analogs. For example, 5-ethyl-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide (CAS 2034454-96-9) uses ethyl and thiophene groups, which increase hydrophobicity but may reduce target affinity .

Heterocyclic Moieties: Isoxazole vs. Thiazole/Thiadiazole

  • Isoxazoles also exhibit higher metabolic stability compared to thiadiazoles due to reduced susceptibility to oxidative degradation .
  • Comparison with Thiazole Derivatives: Thiazole-containing analogs, such as N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c]thiadiazol-5-yl)-2-phenylthiazole-4-carboxamide (), demonstrate that thiazole’s sulfur atom can engage in hydrogen bonding or π-π stacking, which the oxygen in isoxazole cannot replicate. This difference may influence target selectivity .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Heterocycle Key Substituents Potential Activity Reference
Target Compound Benzo[c]thiadiazole 3,5-Dimethylisoxazole 6-Fluoro, 1,3-dimethyl Enzyme inhibition (inferred)
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c]thiadiazol-1(3H)-yl)ethyl)-4-methylthiazole-5-carboxamide (CAS 2034335-47-0) Benzo[c]thiadiazole 4-Methylthiazole 6-Fluoro, ethyl linker Antimicrobial (inferred)
5-(p-Aminobenzenesulfonamido)-3,4-dimethylisoxazole Benzene sulfonamide 3,4-Dimethylisoxazole p-Amino group Antibacterial
Thifluzamide Thiazole-carboxamide Thiazole Trifluoromethoxy, bromine Pesticidal
5-Ethyl-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide (CAS 2034454-96-9) Benzo[c]thiadiazole Thiophene Ethyl linker, 6-fluoro Not reported

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing N-(6-fluoro...sulfonamide, and how can reaction conditions be optimized?

  • The compound’s synthesis likely involves multi-step reactions, including cyclization and sulfonamide coupling. For example, analogous sulfonamide-thiadiazole derivatives are synthesized via condensation of intermediates (e.g., sodium azide with tetrazolyl precursors) in tetrahydrofuran, followed by purification via column chromatography . Optimization requires adjusting stoichiometry, solvent polarity (e.g., acetonitrile or DMF), and reaction time (e.g., 1–3 minutes under reflux for cyclization steps) to minimize side products . Yield improvements may involve catalytic iodine and triethylamine to promote sulfur elimination during cyclization .

Q. Which spectroscopic and analytical techniques are essential for confirming the structural integrity of this compound?

  • 1H/13C NMR resolves aromatic protons and heterocyclic substituents (e.g., fluoro and dimethyl groups). IR spectroscopy identifies sulfonamide (S=O at ~1350 cm⁻¹) and isoxazole (C=N at ~1600 cm⁻¹) functional groups. Mass spectrometry confirms molecular weight, while elemental analysis validates purity (>95% C, H, N, S content) . For crystalline intermediates, X-ray diffraction provides unambiguous confirmation of bond angles and stereochemistry, as demonstrated in analogous thiadiazole-triazine hybrids .

Q. What preliminary biological screening approaches are recommended to assess its antimicrobial potential?

  • Follow standardized protocols (e.g., CLSI guidelines) for minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls. Molecular docking against bacterial targets (e.g., dihydrofolate reductase) can prioritize compounds for testing .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for sulfonamide-thiadiazole hybrids?

  • Discrepancies may arise from variations in assay conditions (e.g., pH-dependent solubility or strain-specific resistance). Validate activity via dose-response curves across multiple cell lines or microbial strains. Use metabolomic profiling to identify off-target effects and chemoinformatics tools (e.g., molecular dynamics simulations) to assess binding stability .

Q. What strategies are effective for elucidating the mechanism of action of this compound in anticancer or antimicrobial contexts?

  • Employ transcriptomic analysis (RNA-seq) to identify differentially expressed genes post-treatment. Flow cytometry can quantify apoptosis (Annexin V/PI staining) or cell cycle arrest. For antimicrobial targets, competitive binding assays with radiolabeled substrates (e.g., ³H-folic acid for DHFR inhibition) clarify enzyme inhibition .

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacokinetic properties?

  • Modify substituents systematically (e.g., replacing fluorine with chloro or methyl groups) and evaluate changes in logP (HPLC-based hydrophobicity index) and metabolic stability (microsomal assays). Correlate substituent electronegativity with membrane permeability using Caco-2 cell monolayers . Computational models (e.g., QSAR) predict bioavailability .

Q. What experimental designs are critical for validating the compound’s selectivity toward therapeutic targets versus off-target toxicity?

  • Use kinase profiling panels (e.g., Eurofins DiscoverX) to assess selectivity across 100+ kinases. For cytotoxicity, compare IC₅₀ values in cancer vs. normal cell lines (e.g., HEK293). In vivo zebrafish models enable rapid toxicity screening (e.g., LC₅₀ and teratogenicity) before murine studies .

Methodological Considerations

Q. How should researchers address challenges in scaling up synthesis while maintaining reproducibility?

  • Implement DoE (Design of Experiments) to identify critical process parameters (e.g., temperature, stirring rate). Use PAT (Process Analytical Technology) tools like in-situ FTIR for real-time monitoring. Pilot-scale reactions (1–10 L) with controlled crystallization (anti-solvent addition) ensure consistent polymorph formation .

Q. What statistical approaches are recommended for analyzing contradictory data in dose-response studies?

  • Apply mixed-effects models to account for inter-experiment variability. Use Bland-Altman plots to assess agreement between replicates. For skewed data, non-parametric tests (e.g., Kruskal-Wallis) and Bayesian hierarchical modeling improve robustness .

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